molecular formula C8H9ClN2O B125450 N-(5-Chloro-4-methylpyridin-2-yl)acetamide CAS No. 148612-16-2

N-(5-Chloro-4-methylpyridin-2-yl)acetamide

Cat. No. B125450
M. Wt: 184.62 g/mol
InChI Key: PBVXRNRTVIVNEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification using 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . Similarly, other papers describe the synthesis of various acetamide derivatives through reactions involving chloroacetylation, esterification, and ester interchange steps , or by acylation and alkylation reactions . These methods could potentially be adapted for the synthesis of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide".

Molecular Structure Analysis

The molecular structures of acetamide derivatives are characterized using techniques such as NMR, IR, MS, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods . The conformation of the N-H bond and the geometric parameters of the molecules are often discussed, as seen in the analysis of 2-Chloro-N-(3-methylphenyl)acetamide and 2-Chloro-N-(2,4-dimethylphenyl)acetamide . These analyses provide a foundation for understanding the molecular structure of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide".

Chemical Reactions Analysis

The papers describe various chemical reactions involving acetamide derivatives. For instance, the reactivity of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride to produce a chlorinated derivative is discussed . The influence of reaction conditions on the yield of the products is also investigated. These studies can inform the chemical reactions that "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are often determined alongside their synthesis and structural analysis. The properties such as melting points, solubility, and stability are crucial for understanding the behavior of these compounds in various environments. While the provided papers do not directly discuss the properties of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide", the methodologies used for analyzing similar compounds can be applied .

Scientific Research Applications

Anticancer Activity

N-(5-Chloro-4-methylpyridin-2-yl)acetamide derivatives have been studied for their potential as anticancer agents. Research by Evren et al. (2019) focused on synthesizing thiazole derivatives, including those derived from N-(5-Chloro-4-methylpyridin-2-yl)acetamide, which showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

Chemical Synthesis

Kobayashi et al. (2007, 2008) explored the synthesis of various derivatives from 2-Chloro-6-methylpyridine-3-carbonitrile, closely related to N-(5-Chloro-4-methylpyridin-2-yl)acetamide. These works contribute to understanding the synthetic pathways and potential applications of these compounds in various fields (Kobayashi et al., 2007), (Kobayashi et al., 2008).

Medicinal Chemistry

In the realm of medicinal chemistry, compounds related to N-(5-Chloro-4-methylpyridin-2-yl)acetamide have been synthesized and evaluated for various biological activities. For instance, Kaplancıklı et al. (2012) investigated acetamide derivatives for potential analgesic properties (Kaplancıklı et al., 2012).

Antiallergic Properties

Menciu et al. (1999) researched new N-(pyridin-4-yl)-(indol-3-yl)acetamides as antiallergic agents. Their work contributes to the understanding of how these compounds could be developed for treating allergies (Menciu et al., 1999).

Biological Evaluation of Antimicrobial Nano‐Materials

B. Mokhtari and K. Pourabdollah (2013) studied N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, evaluating their antimicrobial activities against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).

Environmental Impact

Research by G. M. Clark and D. Goolsby (1999) looked into the occurrence and transport of Acetochlor, a compound closely related to N-(5-Chloro-4-methylpyridin-2-yl)acetamide, in streams of the Mississippi River Basin, highlighting the environmental impact of such compounds (Clark & Goolsby, 1999).

Spectroscopic and Quantum Mechanical Studies

Y. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, contributing to a deeper understanding of the molecular properties of these compounds (Mary et al., 2020).

Safety And Hazards

N-(5-Chloro-4-methylpyridin-2-yl)acetamide is harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, it is recommended to wash the skin or eyes with copious amounts of water and seek medical attention .

properties

IUPAC Name

N-(5-chloro-4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVXRNRTVIVNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450031
Record name N-(5-Chloro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-4-methylpyridin-2-yl)acetamide

CAS RN

148612-16-2
Record name N-(5-Chloro-4-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 300 ml of water, 15.0 g (0. lmol) of 2-acetamido-4-methylpyridine (Ia) was dissolved. To this solution, 35.5 g (0.25 mol) of disodium hydrogenphosphate and 100 ml of dichloromethane were added in this order. While this mixture was stirred, 8.0 g (0.11 mol) of chlorine was introduced thereto at 0° C. for one hour. After having further been stirred at the same temperature for 2 hours, the mixture was separated into a water layer and an extract layer. After the water layer was further extracted with 100 ml of dichloromethane, the newly-separated extract layer was combined with the previously-separated extract layer and washed with saturated brine. Then the washed mixture was desiccated with sodium sulfate anhydride. When the solvent was evaporated off, 18.0 g (yield: 97.3%) of 2-acetamido-4-methyl-5-chloropyridine (IIk) was obtained as a pale yellow crystal.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MVK Reddy, G Anusha, PVG Reddy - New Journal of Chemistry, 2020 - pubs.rsc.org
Pd-PEPPSI (palladium-pyridine enhanced pre-catalyst preparation stabilization and initiation) complexes are now emerging as well-defined catalysts for C–C and C–N bond formation. …
Number of citations: 15 pubs.rsc.org
MM Heravi, V Zadsirjan, M Malmir… - Monatshefte für Chemie …, 2021 - Springer
Carbon–nitrogen cross-coupling reaction is an imperative and vital conversion in organic synthesis since one of its products, arylamines, are key frameworks in several natural products, …
Number of citations: 8 link.springer.com

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